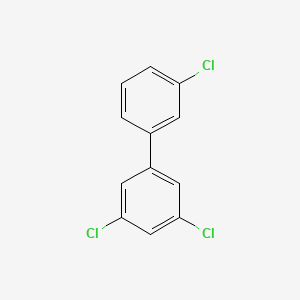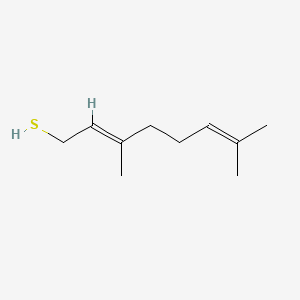
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane
Vue d'ensemble
Description
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane: is an organofluorine compound with the molecular formula C8H10F5I and a molecular weight of 328.06 g/mol . This compound is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring. It is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and fluorination processes. These methods are optimized for yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: trans-1-Iodo-2-(pentafluoroethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The cyclohexane ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated cyclohexane derivative .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is used as a building block for the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are often explored for their potential biological activities. Researchers investigate these derivatives for their interactions with biological molecules and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with various molecular targets. The iodine atom and pentafluoroethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or material science .
Comparaison Avec Des Composés Similaires
trans-1-Iodo-2-(trifluoromethyl)cyclohexane: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
trans-1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar but with a bromine atom instead of iodine.
trans-1-Chloro-2-(pentafluoroethyl)cyclohexane: Similar but with a chlorine atom instead of iodine.
Uniqueness: The uniqueness of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its combination of an iodine atom and a pentafluoroethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
(1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLYPUILDQBYTC-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(C(F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662952 | |
| Record name | (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38787-67-6 | |
| Record name | (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B3425037.png)




![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)







